(4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- involves several synthetic routes. One common method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. For instance, the compound can be synthesized through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- often involves large-scale fermentation processes. For example, the compound can be produced using optimized fermentation conditions with specific microbial strains, such as Penicillium meleagrinum . The fermentation process includes the use of specific culture media and conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- depend on the type of reaction and reagents used. For instance, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce more reduced forms of the compound.
Scientific Research Applications
(4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for studying enzyme interactions and metabolic pathways. In medicine, the compound has potential therapeutic applications due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic processes within cells . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- include other pyrimidones and related heterocyclic compounds. Examples include (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone and (4S)-5-fluoro-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone .
Uniqueness: What sets (4S)-1,1-dioxide-3,4-dihydro-4-hydroxy-2- apart from similar compounds is its specific stereochemistry and the presence of the dioxide group
Properties
IUPAC Name |
4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWBQIWXWWDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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